molecular formula C5H6F3NO2 B12556371 5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one CAS No. 142071-90-7

5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one

Cat. No.: B12556371
CAS No.: 142071-90-7
M. Wt: 169.10 g/mol
InChI Key: NGBGOHIPOFNWKM-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one is a chemical compound with the molecular formula C5H6F3NO2 It is known for its unique structure, which includes a trifluoromethyl group and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one typically involves the reaction of a suitable precursor with trifluoroacetic acid and hydroxylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyimino group can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate
  • 5,5,5-Trifluoro-4-hydroxy-pentanoic acid

Uniqueness

5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one is unique due to its combination of a trifluoromethyl group and a hydroxyimino group. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of lipophilicity and hydrogen bonding capability, which can be advantageous in both chemical synthesis and biological interactions.

Properties

CAS No.

142071-90-7

Molecular Formula

C5H6F3NO2

Molecular Weight

169.10 g/mol

IUPAC Name

5,5,5-trifluoro-4-hydroxyiminopentan-2-one

InChI

InChI=1S/C5H6F3NO2/c1-3(10)2-4(9-11)5(6,7)8/h11H,2H2,1H3

InChI Key

NGBGOHIPOFNWKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=NO)C(F)(F)F

Origin of Product

United States

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